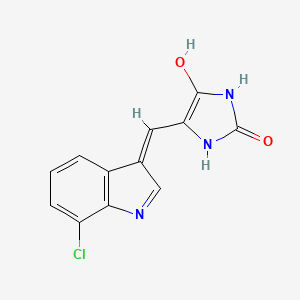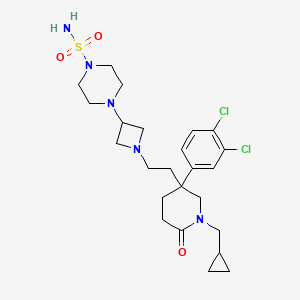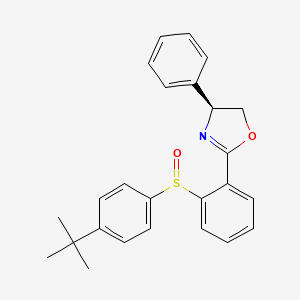![molecular formula C65H76ClF3N8O12S3 B15126435 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XZ739 is a compound known as a cereblon-dependent PROTAC BCL-XL degrader. It is a member of the Bcl-2 family and has shown significant potential in inducing cell death through caspase-mediated apoptosis. XZ739 is particularly effective in targeting MOLT-4 cells, a type of cancer cell line, with a DC50 value of 2.5 nM after 16 hours of treatment .
Preparation Methods
The synthesis of XZ739 involves the use of cereblon-based PROTAC technology. The compound is prepared by linking a ligand for the target protein BCL-XL to a ligand for the E3 ubiquitin ligase cereblon via a PEG linker.
Chemical Reactions Analysis
XZ739 undergoes several types of chemical reactions, primarily focusing on its interaction with BCL-XL and cereblon. The compound induces the degradation of BCL-XL through the ubiquitin-proteasome pathway. Common reagents used in these reactions include DMSO for solubilization and various buffers for maintaining the reaction conditions. The major product formed from these reactions is the degraded BCL-XL protein, which leads to apoptosis in cancer cells .
Scientific Research Applications
XZ739 has a wide range of scientific research applications, particularly in the fields of cancer research and drug development. Its ability to selectively degrade BCL-XL makes it a valuable tool for studying the role of this protein in tumorigenesis and chemotherapy resistance. Additionally, XZ739 is used in the development of new therapeutic strategies aimed at reducing platelet toxicity associated with BCL-XL inhibition. The compound has shown promising results in preclinical studies, demonstrating its potential as an anticancer agent with low on-target platelet toxicity .
Mechanism of Action
The mechanism of action of XZ739 involves the recruitment of the E3 ubiquitin ligase cereblon to the target protein BCL-XL. This recruitment leads to the ubiquitination and subsequent degradation of BCL-XL via the proteasome pathway. The degradation of BCL-XL disrupts its anti-apoptotic function, thereby inducing apoptosis in cancer cells. The process is caspase-dependent, as evidenced by the inhibition of apoptosis upon pretreatment with a pan-caspase inhibitor .
Comparison with Similar Compounds
XZ739 is unique in its high selectivity for MOLT-4 cells over human platelets, exhibiting more than 100-fold selectivity. This distinguishes it from other BCL-XL inhibitors such as ABT-263, which lacks this selectivity. Similar compounds to XZ739 include other cereblon-dependent PROTACs targeting different members of the Bcl-2 family, such as Bcl-2, Bcl-W, and Mcl-1. These compounds share a similar mechanism of action but differ in their target specificity and selectivity profiles .
Properties
Molecular Formula |
C65H76ClF3N8O12S3 |
|---|---|
Molecular Weight |
1350.0 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C65H76ClF3N8O12S3/c1-64(2)26-24-52(44-12-16-47(66)17-13-44)46(41-64)42-75-29-31-76(32-30-75)49-18-14-45(15-19-49)60(79)73-92(85,86)51-20-21-54(57(40-51)91(83,84)65(67,68)69)71-48(43-90-50-8-5-4-6-9-50)25-28-74(3)33-35-88-37-39-89-38-36-87-34-27-70-55-11-7-10-53-59(55)63(82)77(62(53)81)56-22-23-58(78)72-61(56)80/h4-21,40,48,56,70-71H,22-39,41-43H2,1-3H3,(H,73,79)(H,72,78,80) |
InChI Key |
RTASGZOITGGVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN(C)CCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C9=CC=C(C=C9)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)









![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

